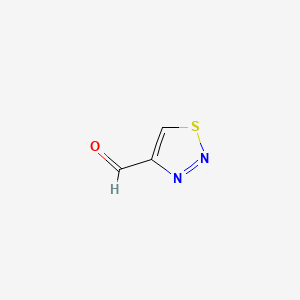
4-氟-2-甲基苯基异硫氰酸酯
描述
4-Fluoro-2-methylphenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-2-methylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-2-methylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
恶唑烷酮的合成
4-氟-2-甲基苯基异硫氰酸酯可用于合成5-(乙酰胺基-甲基)恶唑烷酮的3-氟类似物 。恶唑烷酮是一类在药物化学中具有多种应用的化合物,包括作为抗生素。
有机合成中的构建单元
这种化合物,也被称为2-氟-4-异氰酸酯-1-甲基苯,是一种包含异氰酸酯基团的有机构建单元 。这使得它在各种有机合成应用中非常有用。
脲的合成
4-氟-2-甲基苯基异硫氰酸酯可用于合成脲 。脲是一类有机化合物,在医药和农药的生产中具有广泛的应用。
丙烯酰胺的合成
这种化合物可用于合成丙烯酰胺 。丙烯酰胺用于生产聚丙烯酰胺,其在废水处理、提高采油率以及作为水处理中的絮凝剂等方面具有应用。
苯甲酰胺的合成
4-氟-2-甲基苯基异硫氰酸酯可用于合成苯甲酰胺 。苯甲酰胺是一类在药物化学中具有多种应用的化合物,包括作为抗精神病药物。
氨基甲酸酯的合成
这种化合物可用于合成氨基甲酸酯 。氨基甲酸酯在各种应用中都有使用,包括作为杀虫剂和在医药生产中。
作用机制
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in the function of these targets .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often related to cellular stress responses and detoxification processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Fluoro-2-methylphenyl isothiocyanate are not well-studied. As a small, lipophilic molecule, it is reasonable to expect that it would be readily absorbed and distributed throughout the body. The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Isothiocyanates are known to have various biological effects, including modulation of enzyme activity and interference with cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylphenyl isothiocyanate. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .
生化分析
Biochemical Properties
4-Fluoro-2-methylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. This compound is known to react with amino groups in proteins, forming stable thiourea linkages. This reactivity is utilized in techniques such as the Edman degradation, where 4-Fluoro-2-methylphenyl isothiocyanate is used to sequentially remove amino acid residues from peptides for sequencing purposes . Additionally, 4-Fluoro-2-methylphenyl isothiocyanate interacts with enzymes such as trypsin and chymotrypsin, which cleave specific peptide bonds, facilitating the study of protein structure and function .
Cellular Effects
The effects of 4-Fluoro-2-methylphenyl isothiocyanate on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoro-2-methylphenyl isothiocyanate can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and cellular responses. Furthermore, 4-Fluoro-2-methylphenyl isothiocyanate has been observed to impact gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-methylphenyl isothiocyanate exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of proteins via the formation of thiourea linkages with amino groups. This modification can lead to changes in protein conformation, stability, and activity. Additionally, 4-Fluoro-2-methylphenyl isothiocyanate can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. These interactions can result in alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Fluoro-2-methylphenyl isothiocyanate over time are critical factors in its application in laboratory settings. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. In vitro and in vivo studies have shown that the effects of 4-Fluoro-2-methylphenyl isothiocyanate on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure. Long-term studies are essential to fully understand the temporal dynamics of this compound’s activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methylphenyl isothiocyanate in animal models are dose-dependent. At lower doses, this compound can induce specific biochemical and cellular changes without causing significant toxicity. At higher doses, 4-Fluoro-2-methylphenyl isothiocyanate can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit measurable biological responses. Careful dosage optimization is crucial for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
4-Fluoro-2-methylphenyl isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferases, leading to the formation of less reactive and more easily excretable metabolites. Additionally, 4-Fluoro-2-methylphenyl isothiocyanate can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-methylphenyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Fluoro-2-methylphenyl isothiocyanate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methylphenyl isothiocyanate is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and nucleus. Targeting signals and post-translational modifications can direct 4-Fluoro-2-methylphenyl isothiocyanate to these subcellular locations, where it can exert its effects on protein function and cellular processes .
属性
IUPAC Name |
4-fluoro-1-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPMZZOAIIOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372038 | |
| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52317-97-2 | |
| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52317-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















